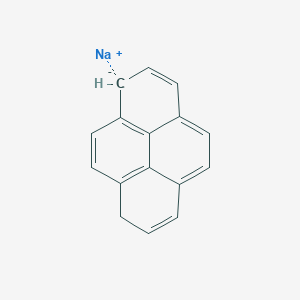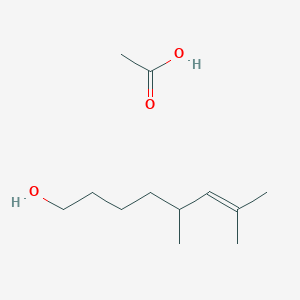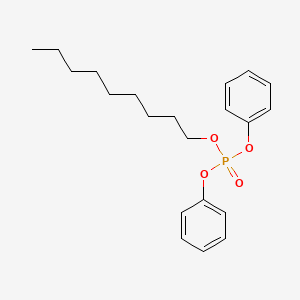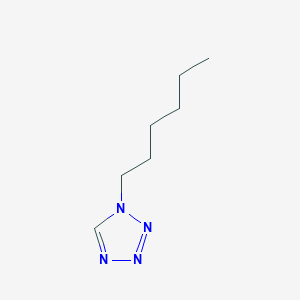
1-Hexyl-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexyl-1H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are characterized by a five-membered ring structure containing four nitrogen atoms and one carbon atom. The hexyl group attached to the tetrazole ring enhances its lipophilicity, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hexyl-1H-tetrazole can be synthesized through several methods, including:
Cycloaddition Reactions: The most common method involves the 1,3-dipolar cycloaddition of azides with nitriles.
Microwave-Assisted Synthesis: This method accelerates the reaction between hexyl nitrile and sodium azide using microwave irradiation, resulting in higher yields and shorter reaction times.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions under controlled conditions. The use of heterogeneous catalysts and eco-friendly solvents is preferred to enhance efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 1-Hexyl-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding tetrazole oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted tetrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Tetrazole oxides.
Reduction: Amine derivatives.
Substitution: Substituted tetrazoles with various functional groups.
Aplicaciones Científicas De Investigación
1-Hexyl-1H-tetrazole has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-hexyl-1H-tetrazole involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The tetrazole ring’s nitrogen atoms can form stable complexes with metal ions, enhancing its biological and chemical activity . The lipophilic hexyl group facilitates its penetration through cell membranes, making it effective in various applications .
Comparación Con Compuestos Similares
1-Phenyl-1H-tetrazole: Similar structure but with a phenyl group instead of a hexyl group.
1-Methyl-1H-tetrazole: Contains a methyl group, making it less lipophilic compared to 1-hexyl-1H-tetrazole.
Uniqueness: this compound’s uniqueness lies in its enhanced lipophilicity due to the hexyl group, which improves its solubility in organic solvents and its ability to penetrate biological membranes. This property makes it more versatile in applications compared to its less lipophilic counterparts .
Propiedades
Número CAS |
91658-76-3 |
|---|---|
Fórmula molecular |
C7H14N4 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
1-hexyltetrazole |
InChI |
InChI=1S/C7H14N4/c1-2-3-4-5-6-11-7-8-9-10-11/h7H,2-6H2,1H3 |
Clave InChI |
QGPCVBGTPDZKDZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN1C=NN=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


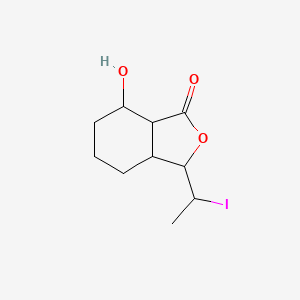
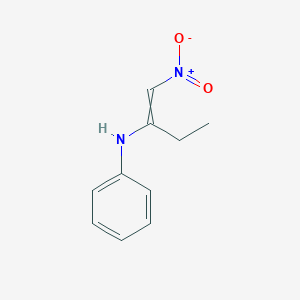
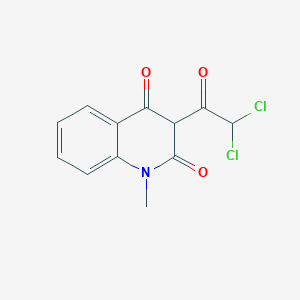
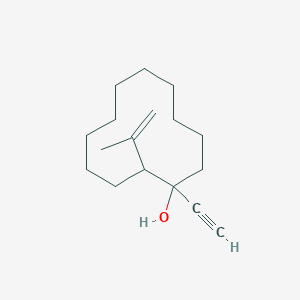
![[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]urea;hydrochloride](/img/structure/B14352893.png)
![7-(2H-1,3-Benzodioxol-5-yl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14352896.png)
![2-{[N-(Benzenesulfonyl)glycyl]amino}benzoic acid](/img/structure/B14352903.png)
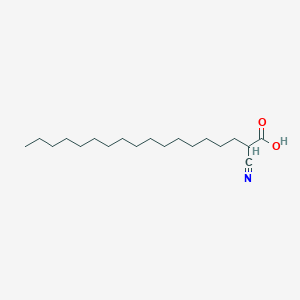
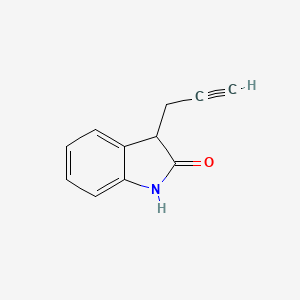
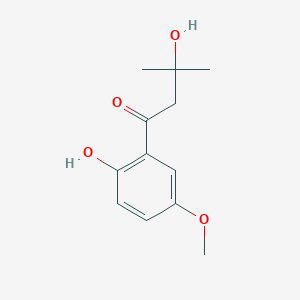
![2,2'-Methylenebis[5-(isocyanatomethyl)furan]](/img/structure/B14352940.png)
